molecular formula C17H19NO4 B2968879 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid CAS No. 1799439-14-7

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid

Cat. No. B2968879
CAS RN: 1799439-14-7
M. Wt: 301.342
InChI Key: WEZRRVUTORVLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid, also known as TBQP, is an organic compound belonging to the class of quinoline-4-carboxylic acids. It is a white, crystalline solid with a melting point of 134-135°C and a molecular weight of 262.30 g/mol. TBQP is an important building block for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Metal-Free C3-Alkoxycarbonylation of Quinoxalin-2(1H)-ones

A study presented a metal- and base-free protocol for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates or acyl hydrazines. This method, utilizing K2S2O8 as an oxidant, allows for the efficient synthesis of key structural motifs prevalent in bioactive natural products and synthetic drugs. It highlights a pathway for functionalizing quinoxalin-2(1H)-ones via a free-radical mechanism, potentially expanding the toolkit for synthesizing derivatives of 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid and related compounds (Long-Yong Xie et al., 2019).

Analytical Methods for Quality Control of Promising APIs

Another research focused on the analytical methods suitable for the quality control of active pharmaceutical ingredients (APIs) related to 3-Quinolin-4-one propanoic acids, demonstrating a close molecular similarity with fluoroquinolone antibiotics. It explored the use of 13C NMR-spectroscopy and LC-MS/MS for identifying specific related substances and proposed recommendations for UV- and IR-spectroscopy in developing quality control methods for these compounds, potentially impacting the synthesis and analysis of this compound derivatives (V. O. Zubkov et al., 2016).

Optical Gating of Photosensitive Synthetic Ion Channels

Research into 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid for the optical gating of synthetic ion channels offers insights into applications of similar compounds for controlled release, sensing, and information processing. This study utilized photolabile protecting groups to modulate the transport of ionic species in nanofluidic devices, hinting at the potential use of this compound in advanced materials and nanotechnology (Mubarak Ali et al., 2012).

Enantioselective Synthesis of Neuroexcitants

A synthesis approach for both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), related to neuroexcitant compounds, demonstrates the chemical versatility and potential applications of this compound in pharmaceutical research. This work underscores the importance of enantioselective synthesis in creating compounds with potential neuroexcitatory activity, which may be relevant for developing new therapeutics (H. Pajouhesh et al., 2000).

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)13(15(19)20)10-11-8-9-18-14-7-5-4-6-12(11)14/h4-9,13H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZRRVUTORVLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=NC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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